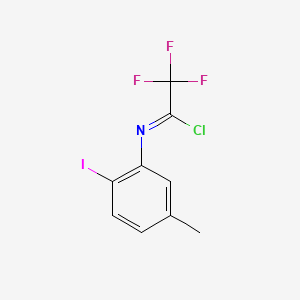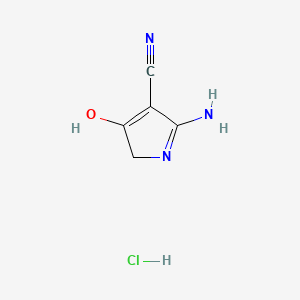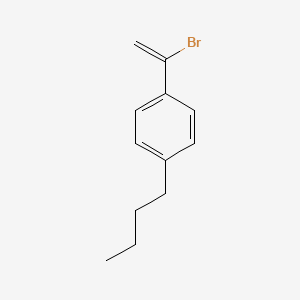
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dibromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid typically involves multiple steps, starting with the protection of the amino group using a Boc protecting group. The dibromophenyl group is introduced through a halogenation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dibromophenyl group.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The dibromophenyl group may interact with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the dibromophenyl group, making it less reactive in certain chemical reactions.
3-(Boc-amino)-4-(2,5-dichlorophenyl)butyric Acid: Contains chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid is unique due to the presence of the dibromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H19Br2NO4 |
|---|---|
分子量 |
437.12 g/mol |
IUPAC名 |
4-(2,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
GFBOIJDKROGECN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


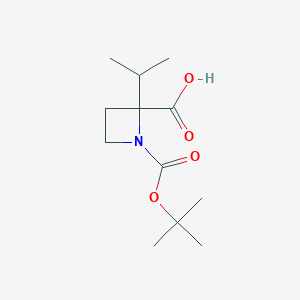
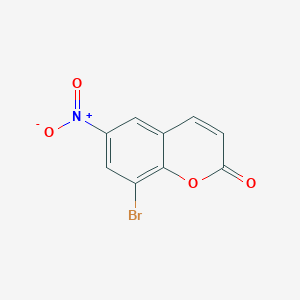
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)

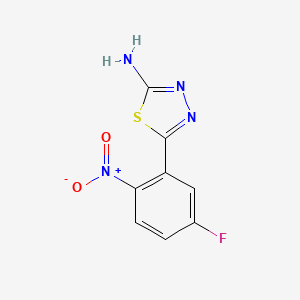
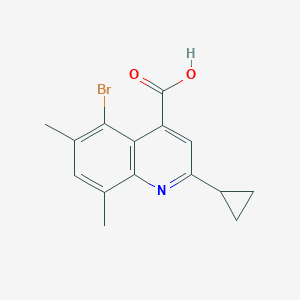
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)

